molecular formula C11H8BrFN2 B2989112 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile CAS No. 1912446-10-6

4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile

Cat. No.: B2989112
CAS No.: 1912446-10-6
M. Wt: 267.101
InChI Key: DQAHRODTYYXRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile typically involves multiple steps, starting with the construction of the indole core followed by the introduction of the bromo, fluoro, and cyano groups. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and cyanides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: Formation of substituted indoles with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Indole derivatives, including this compound, have shown biological activity, such as antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine: The compound's potential in medicinal chemistry is significant due to its ability to interact with various biological targets. It is being studied for its use in drug development, particularly in the treatment of cancer and infectious diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Comparison with Similar Compounds

  • 4-Bromo-2,3-dimethyl-1H-indole-7-carbonitrile: Lacks the fluoro group.

  • 5-Fluoro-2,3-dimethyl-1H-indole-7-carbonitrile: Lacks the bromo group.

  • 2,3-Dimethyl-1H-indole-7-carbonitrile: Lacks both bromo and fluoro groups.

Uniqueness: The presence of both bromo and fluoro groups in 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile makes it distinct from its analogs. These halogen atoms significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2/c1-5-6(2)15-11-7(4-14)3-8(13)10(12)9(5)11/h3,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAHRODTYYXRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=C(C=C2C#N)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.